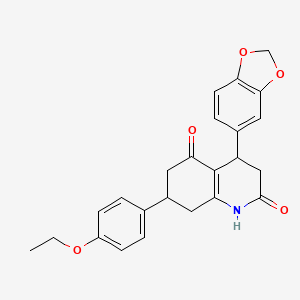

4-(1,3-benzodioxol-5-yl)-7-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzodioxol-5-yl)-7-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a useful research compound. Its molecular formula is C24H23NO5 and its molecular weight is 405.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 405.15762283 g/mol and the complexity rating of the compound is 710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including compounds similar to 4-(1,3-benzodioxol-5-yl)-7-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, are extensively used as anticorrosive materials. Their high electron density and ability to form stable chelating complexes with metallic surfaces through coordination bonding make them effective against metallic corrosion. This comprehensive review details various aspects of corrosion inhibition and the use of quinoline-based compounds in preventing corrosion, highlighting their significance in the field (Verma, Quraishi, & Ebenso, 2020).

Quinoxaline and Its Analogs in Medicinal Chemistry

Quinoxaline derivatives, sharing structural similarities with quinoline derivatives, exhibit a wide range of biomedical applications, including antimicrobial activities and treatments for chronic and metabolic diseases. The modification of quinoxaline structures can yield compounds with significant medicinal value, underscoring the potential for developing novel therapeutic agents from quinoline and its derivatives (Pereira et al., 2015).

Quinazolines and Pyrimidines in Optoelectronic Materials

The synthesis and application of quinazoline derivatives for electronic devices, highlighting their role in the creation of novel optoelectronic materials, are noteworthy. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for developing materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and potential structures for nonlinear optical materials. This review indicates the significant impact of quinazoline derivatives on advancing optoelectronic technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline derivatives, closely related to quinoline, are highlighted for their less known biological potentials, including anti-fungal, anti-Parkinsonism, and anti-tubercular activities, among others. This review underlines the importance of isoquinoline and its synthetic derivatives in pharmacotherapeutic applications, showcasing the wide range of therapeutic potentials that these compounds, including quinoline derivatives, can offer (Danao et al., 2021).

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-7-(4-ethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c1-2-28-17-6-3-14(4-7-17)16-9-19-24(20(26)10-16)18(12-23(27)25-19)15-5-8-21-22(11-15)30-13-29-21/h3-8,11,16,18H,2,9-10,12-13H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVIDPDUXIGEFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5504515.png)

![N-1,9-dioxaspiro[5.5]undec-4-ylpyridine-3-sulfonamide](/img/structure/B5504527.png)

![N,5,7-trimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5504542.png)

![5-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B5504547.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(1,1,2,2-tetrafluoroethoxy)benzamide hydrochloride](/img/structure/B5504567.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5504579.png)

![(1S*,5R*)-3-{[5-(ethylthio)-2-thienyl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504587.png)

![4-hydroxy-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B5504593.png)

![[1-(3-chloro-4-ethoxybenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5504605.png)